3-Chloro-4-ethoxy-5-methoxyphenylboronic acid
Overview
Description
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid is a specialized organic compound characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with chlorine, ethoxy, and methoxy groups
Mechanism of Action
Target of Action
Phenylboronic acids are often used as reagents in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . They can bind to various biological targets, including proteins and enzymes, through the formation of reversible covalent bonds with 1,2- or 1,3-diols present in these targets.
Biochemical Pathways
The specific pathways affected by phenylboronic acids would depend on the particular targets they interact with. In the context of organic synthesis, phenylboronic acids are used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds .
Result of Action
The molecular and cellular effects of phenylboronic acids would depend on their specific targets and the nature of their interaction. In the context of organic synthesis, the result of their action is the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenyl boronic acid derivative, which undergoes halogenation and etherification reactions to introduce the chlorine, ethoxy, and methoxy groups.
Halogenation: Chlorination of the phenyl ring is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the boronic acid group to boronic esters or borates.
Reduction: Reduction reactions can reduce the boronic acid group to boronic alcohols.
Substitution: Substitution reactions can replace the chlorine, ethoxy, or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from the reaction with bases.
Boronic Alcohols: Produced through reduction reactions.
Scientific Research Applications
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Biology: The compound can be used as a molecular probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:
3-Methoxyphenylboronic acid: Lacks the chlorine and ethoxy groups.
3-Chlorophenylboronic acid: Lacks the methoxy and ethoxy groups.
4-Ethoxy-3-methoxyphenylboronic acid: Different position of substituents on the phenyl ring.
Properties
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDEIMFMBMJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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